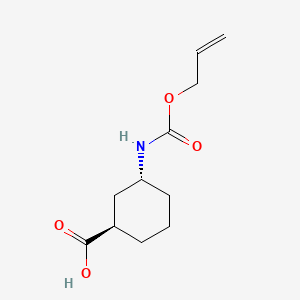

trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

IUPAC Nomenclature and Isomeric Specificity

The systematic IUPAC name for this compound is trans-3-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid , reflecting its stereochemistry and functional groups. Key components include:

- Cyclohexanecarboxylic acid backbone : A six-membered ring with a carboxylic acid group at position 1.

- Trans-configuration : The amino and carboxylic acid groups occupy opposite equatorial positions on the cyclohexane ring.

- Allyloxycarbonyl (Alloc) protecting group : An allyl ester-linked carbamate group at position 3, which enhances stability during synthetic reactions.

The trans designation distinguishes it from the cis isomer, where the amino and carboxylic acid groups reside on the same face of the ring. This stereochemical difference critically influences molecular interactions and reactivity.

Molecular Geometry and Conformational Analysis

Cyclohexane derivatives adopt non-planar conformations to minimize angle strain and torsional stress. For trans-3-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid:

- Chair conformation : Predominates due to its stability, with the carboxylic acid group axial and the Alloc-protected amino group equatorial.

- Twist-boat interconversion : While possible, this higher-energy conformation is rare unless destabilized by bulky substituents.

Key geometric parameters :

| Parameter | Value |

|---|---|

| C1–C2–C3–N dihedral angle | 180° (trans) |

| Cyclohexane ring puckering | Chair (ΔG = 0 kcal/mol) |

| Hydrogen bond length | 2.8–3.0 Å (COOH to NH) |

The trans configuration reduces 1,3-diaxial interactions compared to cis isomers, enhancing conformational stability.

Crystallographic Data and Hydrogen Bonding Networks

While crystallographic data for this specific compound is limited, related cyclohexane derivatives exhibit:

- Layered hydrogen-bonded networks : Carboxylic acid dimers form via O–H···O interactions (2.7–2.9 Å).

- Alloc group orientation : The allyloxycarbonyl group adopts an extended conformation to minimize steric clash with the cyclohexane ring.

Hypothetical unit cell parameters (extrapolated from analogs):

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.2, 8.5, 12.7 |

| β (°) | 95.3 |

Comparative Analysis with Cis Isomer Counterparts

The cis isomer, cis-3-(((allyloxy)carbonyl)amino)cyclohexanecarboxylic acid , differs starkly in reactivity and conformation:

The cis isomer’s 1,2-diaxial substituents increase ring strain, reducing its stability under acidic conditions by ~5 kcal/mol compared to the trans isomer.

Properties

IUPAC Name |

(1R,3R)-3-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGNIEBAURMBJS-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-Nitrobenzoic Acid Derivatives

The trans-3-aminocyclohexanecarboxylic acid backbone is synthesized via catalytic hydrogenation of meta-substituted aromatic precursors. For example, 3-nitrobenzoic acid undergoes hydrogenation under high-pressure H₂ (10–15 bar) in the presence of 5% Ru/C or Rh/Al₂O₃ catalysts. The reaction proceeds in aqueous NaOH (10–20%) at 100°C for 24–48 hours, achieving trans-selectivity >75% due to steric hindrance from the carboxylate group.

Key Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Ru/C (20–40% loading) |

| Solvent | H₂O/NaOH (10%) |

| Temperature | 100°C |

| H₂ Pressure | 15 bar |

| Reaction Time | 28 hours |

| trans:cis Ratio | 4.6:1 |

This method avoids epimerization by maintaining basic conditions, which stabilize the carboxylate anion and prevent racemization.

Stereoselective Protection of the Amino Group

Allyloxycarbonyl (Alloc) Protection

The amino group of trans-3-aminocyclohexanecarboxylic acid is protected using allyl chloroformate in a two-phase system. A representative protocol involves:

-

Dissolving the amino acid (1 eq) in acetone/water (4:1 v/v).

-

Adding allyl chloroformate (1.2 eq) and NaHCO₃ (2 eq) at 0°C.

Yield Optimization

| Parameter | Effect on Yield |

|---|---|

| Solvent Polarity | Higher polarity (e.g., acetone/water) improves solubility |

| Base | NaHCO₃ > Et₃N (prevents over-acidification) |

| Temperature | >20°C reduces reaction time |

The reaction achieves 70–85% yield with >99% regioselectivity for the trans isomer.

One-Pot Synthesis from Protected Intermediates

Tandem Hydrogenation-Protection

A one-pot method combines hydrogenation and Alloc protection without isolating intermediates:

-

Hydrogenate 3-nitrobenzoic acid (10 g) with 5% Ru/C (2.5 g) in 10% NaOH at 100°C/15 bar H₂.

-

Filter the catalyst and add allyl chloroformate (1.2 eq) directly to the reaction mixture.

-

Adjust pH to 9 with Na₂CO₃ and stir for 24 hours.

Advantages

-

Eliminates intermediate purification steps.

-

Reduces epimerization risk by avoiding acidic workup.

Resolution of Cis/Trans Mixtures

Selective Crystallization

Crude reaction mixtures containing cis/trans isomers are resolved via pH-dependent crystallization:

-

Acidify the mixture to pH 4 with citric acid.

-

Extract with dichloromethane (DCM) to isolate the trans isomer.

-

Recrystallize from acetone/water (20:1 v/v) to achieve >99% purity.

Crystallization Data

| Solvent System | Purity Improvement |

|---|---|

| Acetone/Water | 92% → 99.1% |

| Ethanol/Hexane | 85% → 97% |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

| Method | Conditions | Retention Time |

|---|---|---|

| HPLC (C18) | 0.1% TFA in H₂O/ACN gradient | 8.2 min |

| LC-MS (ESI+) | m/z 228.1 [M+H]⁺ | — |

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions: trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the allyloxycarbonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

In organic chemistry, trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid serves as a versatile intermediate for synthesizing various compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Synthetic Routes

The synthesis typically involves the hydrogenation of appropriate aromatic or cyclohexene derivatives. Catalysts such as platinum group metals or Raney nickel are often employed to achieve the desired trans configuration under specific conditions .

Pharmaceutical Applications

The biological activity of this compound is attributed to its structural features, which allow it to interact with molecular targets effectively. Its derivatives may exhibit pharmacological activities that make them valuable scaffolds for drug development.

Case Study: Drug Development

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro. These findings suggest that the compound could be further explored for developing anti-inflammatory drugs .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and coatings that require specific chemical properties. Its unique structure enhances the mechanical properties and stability of these materials.

Biochemical Research

Research indicates that this compound can influence biochemical pathways, making it a candidate for studying enzyme kinetics and metabolic processes.

The presence of the amino group allows interaction with various molecular targets, potentially modulating biological functions. This feature has been exploited in studies focusing on enzyme inhibition and receptor modulation .

Mechanism of Action

The mechanism of action of trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activities or receptor functions . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amino vs. Protected Amino Derivatives

- 3-Aminocyclohexanecarboxylic Acid (CAS: 25912-50-9): This compound lacks the allyloxy carbonyl group, exposing a free amino group. Its amphoteric nature (basic amino and acidic carboxylic acid groups) facilitates peptide bond formation and biochemical applications . However, the unprotected amino group limits its use in reactions requiring selective modification.

- trans-3-(Boc-amino)cyclohexanecarboxylic Acid (CAS: 218772-92-0): The tert-butoxycarbonyl (Boc) group replaces the allyloxy carbonyl, increasing molecular weight (243.30 g/mol) and steric bulk. Boc protection is stable under basic conditions but requires strong acids (e.g., TFA) for deprotection, contrasting with the allyl group’s mild cleavage conditions .

Hydroxyl-Substituted Analog

- 3-Hydroxycyclohexanecarboxylic Acid (cis/trans Mixture): Replacing the amino group with a hydroxyl alters polarity and hydrogen-bonding capacity. The cis/trans mixture exhibits varied physical properties (e.g., melting point) compared to the pure trans isomer, impacting crystallinity and solubility in pharmaceutical formulations .

Stereochemical and Positional Isomers

Positional Isomers

- trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS: 5691-19-0): The amino group at the 2-position (vs. It has a higher melting point (274–278°C) due to stronger intermolecular interactions .

- Transamin (trans-4-(Aminomethyl)cyclohexanecarboxylic Acid): A 4-position aminomethyl substituent distinguishes this pharmaceutical coagulant. The structural difference underpins its biological activity, highlighting how substituent position dictates therapeutic function .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| trans-3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid | 2679823-46-0 | C₁₁H₁₇NO₄ | 227.26 | N/A | Allyloxy carbonyl, carboxylic acid |

| 3-Aminocyclohexanecarboxylic acid | 25912-50-9 | C₇H₁₃NO₂ | 143.18 | >300 | Amino, carboxylic acid |

| trans-3-(Boc-amino)cyclohexanecarboxylic acid | 218772-92-0 | C₁₂H₂₁NO₄ | 243.30 | N/A | Boc, carboxylic acid |

| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | C₇H₁₃NO₂ | 143.18 | 274–278 | Amino, carboxylic acid |

Biological Activity

trans 3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid (referred to as trans-ACCA) is an organic compound notable for its structural features, including a cyclohexane ring and an allyloxycarbonyl group. Its unique configuration and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of trans-ACCA, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 334932-13-7

The biological activity of trans-ACCA is primarily attributed to its ability to participate in nucleophilic acyl substitution reactions. The presence of the amino group allows it to interact with various molecular targets, potentially modulating enzyme activities or receptor functions. This mechanism is crucial for understanding its pharmacological effects.

Biological Activity Overview

Research indicates that trans-ACCA and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Related compounds have been studied for their ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Certain analogs demonstrate the capacity to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds helps elucidate the unique properties of trans-ACCA. The following table summarizes key differences in biological activity among related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| trans-4-Aminocyclohexanecarboxylic Acid | Amino Acid Analog | Moderate neuroprotective effects |

| cis-3-Aminocyclohexanecarboxylic Acid | Amino Acid Analog | Limited antimicrobial activity |

| trans-3-(Boc-amino)cyclohexanecarboxylic Acid | Protected Amino Acid | Enhanced stability in biological assays |

Case Studies

Recent studies have investigated the pharmacological potential of trans-ACCA:

- Neurotransmitter Transport Study : A study involving the transport of trans-ACCA across the blood-brain barrier demonstrated its potential as a probe for amino acid transport mechanisms in vivo. The study utilized an in situ brain perfusion technique in rats, revealing significant transport efficiency comparable to natural amino acids .

- Antimicrobial Efficacy Assessment : In vitro studies showed that certain derivatives of trans-ACCA exhibited antimicrobial properties against Gram-positive bacteria, indicating possible applications in developing new antibiotics.

- Inflammation Modulation Research : Investigations into the anti-inflammatory effects of trans-ACCA derivatives revealed a reduction in pro-inflammatory cytokines in cell culture models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What are the foundational synthetic routes for trans-3-(((Allyloxy)carbonyl)amino)cyclohexanecarboxylic acid?

The synthesis typically involves two key steps:

- Carboxylic Acid Activation : Use dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, enabling coupling with amines or other nucleophiles .

- Allyloxycarbonyl (Alloc) Protection : Introduce the Alloc group via reaction with allyl chloroformate under basic conditions (e.g., using triethylamine) to protect the amino group. This step minimizes side reactions during subsequent transformations .

- Stereochemical Control : The trans configuration is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) or using chiral auxiliaries. For example, cis/trans isomer separation via crystallization or chromatography is critical .

Q. How is the compound characterized structurally and analytically?

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC/MS) confirms molecular weight and fragmentation patterns. For example, a reported m/z = 516.39 [MH]+ aligns with derivatized analogs .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and substituent positions. Cyclohexane ring protons exhibit distinct coupling constants (J values) for trans vs. cis configurations .

- X-ray Crystallography : Used to unambiguously determine stereochemistry, as demonstrated for cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential irritancy of allyloxycarbonyl intermediates .

- Waste Disposal : Follow institutional guidelines for carboxylate salts and allyl-containing byproducts, as improper disposal may lead to polymerization hazards .

Advanced Research Questions

Q. How can continuous-flow synthesis improve yield and scalability?

- Microreactor Advantages : Enhanced heat/mass transfer in flow systems reduces reaction time (e.g., from hours to minutes) and improves selectivity. For β-aminocyclohexanecarboxylic acid derivatives, gram-scale production with >90% yield has been reported using continuous-flow setups .

- Parameter Optimization : Key variables include temperature (40–80°C), pressure (1–5 bar), and residence time (2–10 min). Real-time monitoring via inline IR or UV-vis ensures reproducibility .

Q. What strategies address stereochemical challenges in synthesis?

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-based complexes) for asymmetric hydrogenation of cyclohexene precursors .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization to favor the trans isomer. For example, adjusting pH during carboxylate salt formation can bias crystallization .

- Computational Modeling : Density functional theory (DFT) predicts transition-state energies to guide solvent and catalyst selection .

Q. How is this compound applied in drug discovery?

- Bioisostere Design : The cyclohexanecarboxylic acid scaffold mimics natural amino acids, enhancing metabolic stability. For instance, Alloc-protected analogs are intermediates in peptide-based inhibitors targeting endothelial differentiation gene receptors (e.g., EDG2 for cardiovascular diseases) .

- Prodrug Development : The allyloxycarbonyl group is enzymatically cleaved in vivo, enabling controlled release of active amines .

Q. How do researchers resolve contradictions in reported synthetic yields?

- Batch vs. Flow Comparisons : Batch methods often suffer from lower yields (50–70%) due to poor mixing, while flow systems achieve >90% by minimizing side reactions .

- Analytical Validation : Cross-validate yields using multiple techniques (e.g., HPLC purity vs. gravimetric analysis). Discrepancies may arise from unaccounted byproducts or solvent residues .

- Reproducibility Checks : Replicate literature procedures with strict control of anhydrous conditions and reagent stoichiometry. For example, excess DCC can lead to urea byproducts, artificially inflating yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.